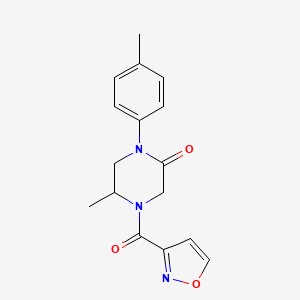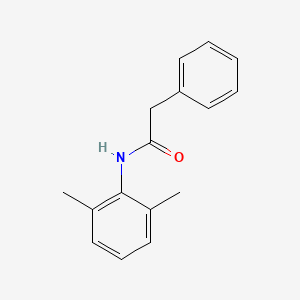![molecular formula C18H23N5O B5533893 4-[(5-methyl-1H-tetrazol-1-yl)methyl]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5533893.png)
4-[(5-methyl-1H-tetrazol-1-yl)methyl]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Research in the area of complex benzamide derivatives, including compounds with tetrazole groups, focuses on exploring their synthesis, molecular structure, and the potential for various applications based on their unique chemical and physical properties. While the specific compound is not directly referenced, analogous compounds have been extensively studied, providing a basis for understanding the general approaches used in their investigation.
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes, including the formation of tetrazole rings and benzamide derivatives through reactions such as sodium borohydride reduction or the use of specific reagents to introduce the desired functional groups (Gangapuram & Redda, 2009; Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by techniques such as X-ray crystallography, revealing the conformation, molecular packing, and potential for supramolecular aggregation. Studies on related compounds emphasize the importance of molecular conformation in determining the properties and potential applications of these molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical properties, including reactivity and the potential for various chemical transformations, are central to the application of these compounds. Research often focuses on functional group modifications and the impact of different substituents on the compound's chemical behavior (Tiwari et al., 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical use of these compounds. Studies typically involve detailed characterization to understand how molecular structure influences these physical properties (Matwijczuk et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and the presence of functional groups, dictate the interactions and reactivity of these compounds. Research in this area aims to explore the relationship between structure and reactivity, providing insights into how these compounds can be utilized in various chemical reactions (Latthe & Badami, 2007).
Future Directions
properties
IUPAC Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-4-[(5-methyltetrazol-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-12-20-21-22-23(12)11-13-5-7-15(8-6-13)18(24)19-17-10-9-14-3-2-4-16(14)17/h5-8,14,16-17H,2-4,9-11H2,1H3,(H,19,24)/t14-,16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHJMAJGMPLXPC-XIRDDKMYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=CC=C(C=C2)C(=O)NC3CCC4C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=NN1CC2=CC=C(C=C2)C(=O)N[C@H]3CC[C@H]4[C@@H]3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5533820.png)

![5-(2-chlorophenyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-furamide](/img/structure/B5533830.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533834.png)
![1-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5533835.png)
![2-[(2-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5533836.png)
![(4S)-N-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide](/img/structure/B5533851.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533859.png)

![5-bromo-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)nicotinohydrazide](/img/structure/B5533878.png)
![1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-N-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5533885.png)

![N-ethyl-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5533908.png)
![2-[9-(3-chlorobenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5533912.png)